molecular formula C21H23ClN6O B12907543 5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one CAS No. 6954-15-0

5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one

Cat. No.: B12907543
CAS No.: 6954-15-0
M. Wt: 410.9 g/mol
InChI Key: HEJHLLZNNDMCKQ-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a chlorine atom at position 4 and a hydrazinyl group at position 3. The hydrazinyl moiety is further functionalized with a bis[4-(dimethylamino)phenyl]methylidene group, introducing two electron-rich aromatic rings with dimethylamino substituents. This structure likely enhances solubility and electronic conjugation, making it distinct from simpler pyridazinone derivatives.

Properties

CAS No.

6954-15-0

Molecular Formula

C21H23ClN6O

Molecular Weight

410.9 g/mol

IUPAC Name

4-[2-[bis[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-chloro-1H-pyridazin-6-one

InChI

InChI=1S/C21H23ClN6O/c1-27(2)16-9-5-14(6-10-16)20(15-7-11-17(12-8-15)28(3)4)25-24-18-13-23-26-21(29)19(18)22/h5-13H,1-4H3,(H2,24,26,29)

InChI Key

HEJHLLZNNDMCKQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=NNC2=C(C(=O)NN=C2)Cl)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Bis(4-(dimethylamino)phenyl)methylene)hydrazinyl)-4-chloropyridazin-3(2H)-one typically involves multiple steps. One common method includes the reaction of 4-chloropyridazin-3(2H)-one with bis(4-(dimethylamino)phenyl)methylenehydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Bis(4-(dimethylamino)phenyl)methylene)hydrazinyl)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-(Bis(4-(dimethylamino)phenyl)methylene)hydrazinyl)-4-chloropyridazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-(Bis(4-(dimethylamino)phenyl)methylene)hydrazinyl)-4-chloropyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition or activation of specific enzymes, affecting various biochemical processes .

Comparison with Similar Compounds

Research Implications

The bis[4-(dimethylamino)phenyl] group in the target compound likely enhances electronic delocalization and solubility compared to mono-substituted analogs. This could improve its performance in applications such as organic electronics or as a ligand in coordination chemistry. However, the absence of explicit biological or spectroscopic data in the evidence limits direct functional comparisons.

Biological Activity

The compound 5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2H)-one is a hydrazone derivative with notable biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxic effects, antimicrobial properties, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H24ClN6OC_{22}H_{24}ClN_6O, and its structure features a chloropyridazine ring, which is linked to a bis(dimethylamino)phenylmethylidene hydrazine moiety. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against various cancer cell lines.

Cytotoxicity Studies

  • Cell Lines Tested : The compound was tested against breast cancer cell line MDA-MB-231 and pancreatic cancer cell line Panc-1.
  • EC50 Values :
    • The most active derivative showed an EC50 value of 7.3 ± 0.4 μM against MDA-MB-231 cells and 10.2 ± 2.6 μM against Panc-1 cells, indicating potent cytotoxicity .
  • Effect on Cell Viability : The compound significantly decreased cell viability in both cell lines, with complete inhibition of colony growth at concentrations as low as 1 μM .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of apoptosis in cancer cells.
  • Disruption of cell cycle progression.
  • Inhibition of specific signaling pathways related to tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity.

  • Testing Methodology : Antimicrobial efficacy was assessed using the agar well diffusion method.
  • Results : The compound demonstrated significant antimicrobial activity against a range of bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values were not detailed in the available literature .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • A study indicated that derivatives with electron-withdrawing groups, such as chlorine, enhanced cytotoxic effects compared to their counterparts with electron-donating groups .
  • Another investigation focused on the structural modifications of hydrazone derivatives and their impact on biological activity, suggesting that specific substitutions can lead to improved efficacy against cancer cell lines .

Summary Table of Biological Activities

Activity TypeCell Line TestedEC50 (μM)Observations
Anticancer ActivityMDA-MB-2317.3 ± 0.4Significant decrease in viability
Panc-110.2 ± 2.6Complete inhibition at 1 μM
Antimicrobial ActivityVarious bacterial strainsNot specifiedSignificant antimicrobial effects

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